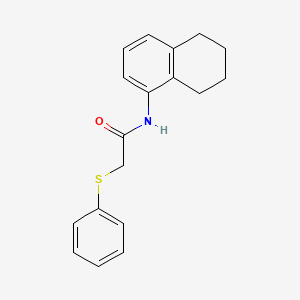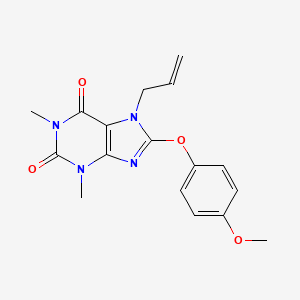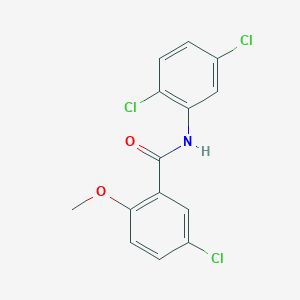
5-chloro-N-(2,5-dichlorophenyl)-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-(2,5-dichlorophenyl)-2-methoxybenzamide, also known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, inflammation, and fever. It belongs to the class of arylacetic acid derivatives and is structurally related to other NSAIDs such as aspirin and ibuprofen. Diclofenac is known for its potent analgesic and anti-inflammatory effects, which make it a popular choice for the management of various types of pain and inflammation.
作用機序
Further studies are needed to elucidate the precise mechanism of action of 5-chloro-N-(2,5-dichlorophenyl)-2-methoxybenzamide, particularly its effects on COX enzymes.
3. Cancer research: There is a need for further research on the potential anticancer properties of 5-chloro-N-(2,5-dichlorophenyl)-2-methoxybenzamide, particularly in the treatment of colorectal cancer.
4. Combination therapy: Studies are needed to investigate the potential benefits of combining 5-chloro-N-(2,5-dichlorophenyl)-2-methoxybenzamide with other drugs for the treatment of pain, inflammation, and cancer.
Conclusion:
In conclusion, 5-chloro-N-(2,5-dichlorophenyl)-2-methoxybenzamide is a widely used NSAID that has potent analgesic and anti-inflammatory effects. Its pharmacological properties, mechanism of action, biochemical and physiological effects, and potential clinical applications have been extensively studied in the literature. While 5-chloro-N-(2,5-dichlorophenyl)-2-methoxybenzamide has several advantages and limitations for use in lab experiments, there are several future directions for research that could lead to the development of new formulations and potential clinical applications.
実験室実験の利点と制限
Diclofenac has several advantages and limitations for use in lab experiments. Some of the advantages include:
1. Potent anti-inflammatory and analgesic effects.
2. Well-established synthesis method and pharmacological properties.
3. Availability and affordability.
Some of the limitations include:
1. Potential toxicity and side effects.
2. Variability in pharmacokinetics and pharmacodynamics.
3. Limited solubility in aqueous solutions.
将来の方向性
There are several future directions for research on 5-chloro-N-(2,5-dichlorophenyl)-2-methoxybenzamide, including:
1. Development of new formulations: There is a need for the development of new formulations of 5-chloro-N-(2,5-dichlorophenyl)-2-methoxybenzamide that can improve its pharmacokinetic and pharmacodynamic properties.
2.
合成法
The synthesis of 5-chloro-N-(2,5-dichlorophenyl)-2-methoxybenzamide involves the reaction of 2,5-dichloroaniline with 2-methoxybenzoyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then chlorinated with thionyl chloride to yield 5-chloro-N-(2,5-dichlorophenyl)-2-methoxybenzamide. The synthesis of 5-chloro-N-(2,5-dichlorophenyl)-2-methoxybenzamide is a well-established process and has been extensively studied in the literature.
科学的研究の応用
Diclofenac has been the subject of numerous scientific studies, which have focused on its pharmacological properties, mechanism of action, biochemical and physiological effects, and potential clinical applications. Some of the key areas of research include:
1. Pain management: Diclofenac is widely used for the treatment of various types of pain, including musculoskeletal pain, postoperative pain, and neuropathic pain. Studies have shown that 5-chloro-N-(2,5-dichlorophenyl)-2-methoxybenzamide is effective in reducing pain intensity and improving functional outcomes in patients with these conditions.
2. Inflammation: Diclofenac is a potent anti-inflammatory agent that inhibits the production of prostaglandins, which are mediators of inflammation. This makes it a useful drug for the treatment of inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis.
3. Cancer: Recent studies have shown that 5-chloro-N-(2,5-dichlorophenyl)-2-methoxybenzamide may have anticancer properties, particularly in the treatment of colorectal cancer. Diclofenac has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in animal models.
特性
IUPAC Name |
5-chloro-N-(2,5-dichlorophenyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3NO2/c1-20-13-5-3-8(15)6-10(13)14(19)18-12-7-9(16)2-4-11(12)17/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHZRGMFWRNUIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2,5-dichlorophenyl)-2-methoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B5779128.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5779152.png)
![1-(2,4-dimethoxybenzyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B5779161.png)
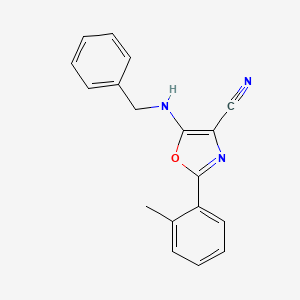


![2-(3-methoxyphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5779189.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-6-quinolinylpropanamide](/img/structure/B5779192.png)

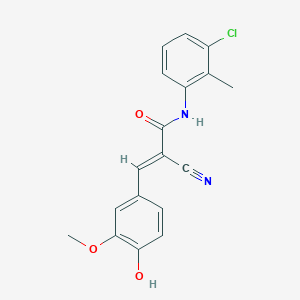
![4-({4-[(4-bromobenzyl)oxy]-3-ethoxybenzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5779212.png)

